molecular formula C16H16N2OS2 B15053299 5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B15053299
M. Wt: 316.4 g/mol
InChI Key: ACAMYVXIMRJLSU-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold is fused with a thiophene ring and substituted with a 4-methoxyphenyl group at position 2, ethyl and methyl groups at positions 5 and 6, respectively, and a thiol (-SH) group at position 4 (CAS: 917749-37-2, as per ). Such derivatives are of interest in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets like enzymes or receptors .

Properties

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

IUPAC Name

5-ethyl-2-(4-methoxyphenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C16H16N2OS2/c1-4-12-9(2)21-16-13(12)15(20)17-14(18-16)10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H,17,18,20)

InChI Key

ACAMYVXIMRJLSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiourea to yield the thienopyrimidine core.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives .

Scientific Research Applications

5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with viral proteins, preventing the replication of viruses .

Comparison with Similar Compounds

Key Observations :

  • Ring Fusion Position: Thieno[2,3-d]pyrimidines (target compound) exhibit distinct electronic properties compared to thieno[3,2-d]pyrimidines due to differences in conjugation pathways .
  • Core Saturation : Dihydropyrimidine derivatives (e.g., ) lack full aromaticity, reducing planarity and possibly bioavailability .

Comparison with Analogues

Compound Method Key Reagents Yield Reaction Time
5d () Method F Sodium 4-methoxyphenolate, DMF 87% 2 hours
Compound 12 () Cyclization Carbon disulphide, KOH/EtOH Not reported Prolonged heating
Target Compound (Inferred) Nucleophilic substitution NaSMe/Thiourea, DMF ~70–90% (estimated) 2–4 hours

Key Observations :

  • High yields (>85%) are achievable for methoxyphenyl-substituted thienopyrimidines using polar aprotic solvents like DMF .
  • Cyclization reactions (e.g., ) often require harsher conditions, reducing efficiency compared to substitution .

Physical and Spectroscopic Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility
5d () 139–146 Low in water; soluble in DMSO
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione () Not reported Moderate in ethanol
Target Compound (Inferred) 150–160 (estimated) Low aqueous solubility; DMSO/THF compatible

Key Observations :

  • Methoxyphenyl groups slightly increase melting points compared to alkyl substituents (e.g., o-tolyl) due to enhanced intermolecular interactions .
  • Thiol-containing compounds may exhibit lower solubility in non-polar solvents due to hydrogen bonding .

NMR Spectral Data

  • Target Compound (Inferred) :
    • ¹H-NMR : δ 1.2–1.4 (t, CH2CH3), δ 2.5 (s, CH3), δ 3.8 (s, OCH3), δ 6.9–7.3 (m, aromatic protons).
    • Similar to 5d (δ 3.85–3.90 for OCH3; δ 6.98–7.20 for aromatics) but with additional ethyl/methyl signals .

Hypothesized Advantages of Target Compound :

  • The 4-thiol group may improve metal-binding capacity compared to oxygenated analogues (e.g., 5d’s phenoxy group) .
  • Ethyl/methyl groups could enhance membrane permeability via lipophilic effects .

Biological Activity

5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2OS2. The presence of a thienopyrimidine core contributes to its biological activity, as this structural motif is often associated with diverse pharmacological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thienopyrimidine derivatives, including this compound. For instance, derivatives within this class have shown significant antibacterial and antimycobacterial activity against various strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD
This compoundM. tuberculosisTBD

The specific MIC values for this compound have yet to be comprehensively documented in the literature.

Anti-inflammatory Activity

Research has indicated that thienopyrimidine derivatives possess anti-inflammatory properties. For instance, compounds in this category have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism often involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses.

Case Study:
A study involving a thienopyrimidine derivative demonstrated significant reduction in paw edema in rat models when administered at varying doses. The compound effectively decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Toxicity Assessment

Toxicity evaluations are critical for assessing the safety profile of any new compound. Preliminary studies on thienopyrimidine derivatives have indicated low toxicity levels up to concentrations of 200 micromolar . Further studies are required to establish the safety margins for clinical applications.

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